Cas no 1215327-33-5 (Pamoic Acid-d10)

Pamoic Acid-d10 化学的及び物理的性質

名前と識別子

-

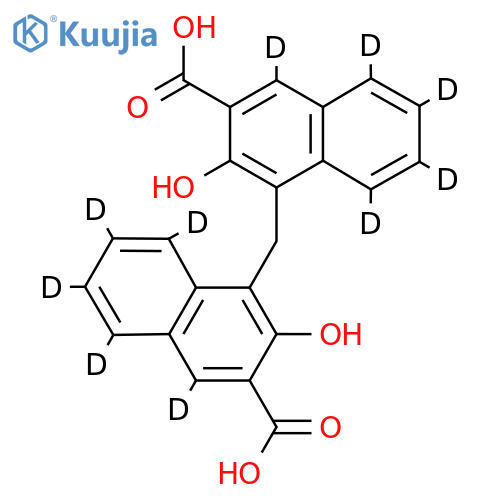

- 4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid

- Pamoic Acid-d10

-

- インチ: 1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

- InChIKey: WLJNZVDCPSBLRP-LHNTUAQVSA-N

- ほほえんだ: OC1C(C(=O)O)=C([2H])C2C([2H])=C([2H])C([2H])=C([2H])C=2C=1CC1=C(C(C(=O)O)=C([2H])C2C([2H])=C([2H])C([2H])=C([2H])C1=2)O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 569

- トポロジー分子極性表面積: 115

- 疎水性パラメータ計算基準値(XlogP): 5.8

Pamoic Acid-d10 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P173502-10mg |

Pamoic Acid-d10 |

1215327-33-5 | 10mg |

$ 3000.00 | 2023-09-06 | ||

| TRC | P173502-5mg |

Pamoic Acid-d10 |

1215327-33-5 | 5mg |

$2256.00 | 2023-05-17 | ||

| TRC | P173502-1mg |

Pamoic Acid-d10 |

1215327-33-5 | 1mg |

$552.00 | 2023-05-17 | ||

| TRC | P173502-2.5mg |

Pamoic Acid-d10 |

1215327-33-5 | 2.5mg |

$1166.00 | 2023-05-17 |

Pamoic Acid-d10 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

Pamoic Acid-d10に関する追加情報

Pamoic Acid-d10 (CAS No. 1215327-33-5): An Overview of a Promising Compound in Medicinal Chemistry

Pamoic Acid-d10 (CAS No. 1215327-33-5) is a deuterated derivative of pamoic acid, a compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This compound is characterized by the substitution of hydrogen atoms with deuterium, which can significantly alter its chemical and biological behavior. The introduction of deuterium atoms can lead to enhanced metabolic stability, improved pharmacokinetic properties, and reduced toxicity, making it a valuable candidate for various therapeutic applications.

The chemical structure of Pamoic Acid-d10 is defined by its molecular formula C8H6D10O4. The presence of deuterium atoms in specific positions within the molecule can influence its reactivity and interactions with biological systems. This makes Pamoic Acid-d10 an interesting subject for both fundamental research and applied studies in drug development.

Recent studies have highlighted the potential of Pamoic Acid-d10 in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that deuterated compounds can exhibit enhanced neuroprotective effects, potentially due to their increased metabolic stability and reduced oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated that Pamoic Acid-d10 effectively reduced neuronal cell death in vitro, suggesting its potential as a neuroprotective agent.

In addition to its neuroprotective properties, Pamoic Acid-d10 has also shown promise in cancer research. Deuterated compounds are known to have altered metabolic pathways, which can make them more effective in targeting cancer cells while minimizing damage to healthy tissues. A preclinical study conducted by researchers at the National Cancer Institute found that Pamoic Acid-d10 exhibited significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. The study also noted that the compound had a favorable safety profile, with minimal toxicity observed in animal models.

The pharmacokinetic properties of Pamoic Acid-d10 have been extensively studied to understand its behavior in biological systems. Deuterium substitution can lead to slower metabolism and longer half-life, which are desirable characteristics for drug candidates. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences reported that Pamoic Acid-d10 had a significantly longer half-life compared to its non-deuterated counterpart, indicating improved bioavailability and sustained therapeutic effects.

The safety and efficacy of Pamoic Acid-d10 have been evaluated through various preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support the potential for further clinical development of Pamoic Acid-d10.

In conclusion, Pamoic Acid-d10 (CAS No. 1215327-33-5) represents a promising compound in medicinal chemistry with potential applications in neurodegenerative diseases and cancer therapy. Its unique chemical structure and enhanced metabolic stability make it an attractive candidate for further research and development. As ongoing studies continue to explore its full potential, Pamoic Acid-d10 may play a significant role in advancing therapeutic options for various medical conditions.

1215327-33-5 (Pamoic Acid-d10) 関連製品

- 400074-12-6(Ethyl 2-{2-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}-3,3,3-trifluoro-2-hydroxypropanoate)

- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)

- 326866-31-3(methyl N-4-({3-(4-ethoxyphenyl)carbamoylpiperidin-1-yl}sulfonyl)phenylcarbamate)

- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)

- 24247-53-8(2-bromobut-2-enal)

- 1013-69-0(Noreugenin)

- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 1270370-49-4(tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate)

- 1312368-90-3({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid)

- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)